molecular formula C30H28N4O2S B2763892 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide CAS No. 1115286-53-7

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

カタログ番号: B2763892
CAS番号: 1115286-53-7
分子量: 508.64
InChIキー: FFUPTVWQUVHSNZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur This particular compound features a pyrrolo[3,2-d]pyrimidine core, which is a fused bicyclic system containing both pyrrole and pyrimidine rings

準備方法

The synthesis of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the pyrrolo[3,2-d]pyrimidine core: This step involves the cyclization of appropriate precursors to form the fused bicyclic system. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.

    Introduction of the benzyl and phenyl groups: These groups are typically introduced through substitution reactions, where appropriate benzyl and phenyl halides are reacted with the pyrrolo[3,2-d]pyrimidine core in the presence of a base.

    Thioether formation: The introduction of the thioether linkage involves the reaction of a thiol compound with the pyrrolo[3,2-d]pyrimidine core. This step may require the use of specific reagents and conditions to ensure the formation of the desired thioether bond.

    Acetamide formation: The final step involves the reaction of the thioether intermediate with mesityl chloride to form the acetamide group. This step typically requires the use of a base to neutralize the generated acid byproducts.

Industrial production methods for this compound may involve optimization of these synthetic steps to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization strategies.

化学反応の分析

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide. The major products formed from oxidation reactions may include sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions may lead to the formation of reduced derivatives, such as alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents for substitution reactions include halides, nucleophiles, and electrophiles. The major products formed from substitution reactions depend on the nature of the substituent and the reaction conditions.

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrrolo[3,2-d]pyrimidine derivatives. These compounds have demonstrated significant activity as multikinase inhibitors with low toxicity profiles. For example:

  • Mechanism of Action : Compounds similar to this one inhibit key kinases involved in cancer progression, such as CDK4 and CDK6.
  • Efficacy : Related compounds have induced apoptosis in tumor cells at concentrations ranging from 30–100 nM. Structure–activity relationship (SAR) analyses indicate that specific functional groups are critical for their anticancer efficacy .

Antiviral Properties

There is emerging evidence that pyrrolo[3,2-d]pyrimidine derivatives may exhibit antiviral activity. Some studies suggest that these compounds could serve as intermediates in the preparation of therapeutic agents targeting viral infections, particularly HIV. The unique structural features may enhance their ability to interact with viral proteins or inhibit viral replication pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research indicates that certain derivatives exhibit significant antibacterial activity against various strains of bacteria, potentially surpassing the efficacy of standard antibiotics. The presence of electron-withdrawing groups on the phenyl ring has been associated with enhanced antimicrobial activity .

Neuroprotective Effects

Preliminary studies suggest that derivatives of this compound may possess neuroprotective effects, making them candidates for further investigation in neurodegenerative disease models. The mechanism may involve modulation of oxidative stress pathways or neuroinflammatory responses.

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal described the identification of a novel anticancer compound through screening drug libraries on multicellular spheroids. The results indicated that compounds structurally related to 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide exhibited promising anticancer activity against various cancer cell lines .

Case Study 2: Antiviral Activity Assessment

Another investigation focused on the antiviral potential of pyrrolo[3,2-d]pyrimidine derivatives against HIV. The study found that certain compounds demonstrated significant inhibition of viral replication in vitro, suggesting their potential as therapeutic agents in HIV treatment regimens .

Case Study 3: Antimicrobial Efficacy

Research assessing the antibacterial properties of related compounds revealed that some exhibited comparable or superior activity against Gram-positive and Gram-negative bacteria when tested using standard methods such as the agar diffusion test and minimum inhibitory concentration (MIC) assessments .

作用機序

The mechanism of action of 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound’s unique structure and functional groups may allow it to bind to specific proteins or enzymes, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity, disruption of cellular processes, or induction of cell death. Further research is needed to fully elucidate the molecular targets and pathways involved in the compound’s mechanism of action.

類似化合物との比較

2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide can be compared with other similar compounds, such as:

    Imidazole derivatives: These compounds also contain a heterocyclic ring structure and exhibit various biological activities. the presence of different functional groups and ring systems can lead to differences in their chemical properties and biological activities.

    Pyrimidine derivatives: These compounds share the pyrimidine ring system with the target compound. They are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties.

    Thioether-containing compounds: These compounds contain a thioether linkage, similar to the target compound. The presence of the thioether group can influence the compound’s reactivity and biological activity.

生物活性

The compound 2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide represents a novel structural entity within the pyrrolopyrimidine class. Pyrrolopyrimidines have garnered significant attention due to their diverse biological activities, particularly in oncology and inflammation. This article delves into the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo[3,2-d]pyrimidine core, which is known for its pharmacological versatility. The presence of a sulfanyl group and a trimethylphenyl acetamide moiety enhances its potential for biological activity.

Biological Activity Overview

Research indicates that pyrrolopyrimidine derivatives exhibit a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound has been studied for its anticancer effects and mechanism of action.

Anticancer Activity

  • Mechanism of Action :
    • The compound has been shown to induce apoptosis in cancer cell lines by disrupting the cell cycle and promoting DNA damage. Studies have reported that similar pyrrolopyrimidine derivatives can accumulate cells in the G2/M phase, indicating a potential mechanism for their antiproliferative effects .
  • Cell Line Testing :
    • In vitro studies have demonstrated that related pyrrolopyrimidine compounds exhibit significant cytotoxicity against various cancer cell lines (e.g., MCF-7 for breast cancer and U87 for glioblastoma), with IC50 values ranging from 0.014 to 14.5 μM . The specific compound may share similar potency due to its structural analogies.
  • Case Studies :
    • A study on pyrrolopyrimidine derivatives indicated that compounds with similar scaffolds showed selective inhibition of mutant EGFRs (epidermal growth factor receptors), which are commonly overexpressed in various cancers . This suggests that the compound could be effective against cancers driven by such mutations.

Anti-inflammatory Activity

Pyrrolopyrimidine derivatives are also noted for their anti-inflammatory properties. The ability to inhibit COX enzymes (cyclooxygenase) has been a significant focus:

  • Inhibition Studies :
    • Research has demonstrated that certain pyrrolopyrimidine compounds can effectively inhibit COX-2 with high selectivity, which is crucial for developing anti-inflammatory agents .
  • Molecular Docking :
    • Molecular docking studies suggest that the compound may interact favorably with COX-2 and other inflammatory mediators, potentially leading to reduced inflammation .

Pharmacokinetics and Toxicity

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of any new drug candidate:

  • Metabolism :
    • Preliminary data indicate that related compounds undergo rapid metabolism with a plasma half-life of approximately 32.7 minutes . This rapid metabolism may necessitate further modifications to enhance bioavailability.
  • Toxicity Profiles :
    • The maximum tolerated doses (MTD) observed in animal models ranged widely, indicating variability in toxicity among different derivatives . Future studies should focus on optimizing the structure to minimize toxicity while retaining efficacy.

Data Tables

Biological ActivityRelated CompoundsIC50 Values (μM)Mechanism
AnticancerPyrrolopyrimidines0.014 - 14.5Apoptosis induction
Anti-inflammatoryCOX inhibitorsVariesEnzyme inhibition

特性

IUPAC Name

2-[(3-benzyl-4-oxo-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O2S/c1-19-14-20(2)27(21(3)15-19)33-26(35)18-37-30-32-25-16-24(23-12-8-5-9-13-23)31-28(25)29(36)34(30)17-22-10-6-4-7-11-22/h4-16,31H,17-18H2,1-3H3,(H,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUPTVWQUVHSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)NC(=C3)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。